4-Chloro-6-isopropyl-2-methylpyrimidine
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Description
4-Chloro-6-isopropyl-2-methylpyrimidine is a chemical compound with the empirical formula C8H11ClN2 . It has a molecular weight of 170.64 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-isopropyl-2-methylpyrimidine is represented by the SMILES stringCC1=NC(C(C)C)=CC(Cl)=N1
. Physical And Chemical Properties Analysis
4-Chloro-6-isopropyl-2-methylpyrimidine is a solid compound . It has a molecular weight of 170.64 g/mol . The compound has a complexity of 127 and a topological polar surface area of 25.8 Ų .Scientific Research Applications
Synthesis and Pharmaceutical Applications
- 4-Chloro-6-isopropyl-2-methylpyrimidine is synthesized through various processes and is a significant precursor in the pharmaceutical industry. A study on the process chemistry of 4,6-dihydroxy-2-methylpyrimidine, a related compound, highlighted its applications in the production of medicinal products (Patil et al., 2008).
- Another research focused on the synthesis of 4,6-dichloro-2-methylpyrimidine, an intermediate in creating dasatinib, an anticancer drug, indicating the role of similar pyrimidine derivatives in drug development (Guo Lei-ming, 2012).
Crystal and Molecular Structures
- The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomer, compounds closely related to 4-chloro-6-isopropyl-2-methylpyrimidine, have been extensively studied. These structures are significant for understanding the conformational properties of such compounds (Odell et al., 2007).
Biological Activity
- A study on 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, which share a similar pyrimidine structure, revealed their pronounced antituberculous effect, showcasing the biological potential of related compounds (Erkin & Krutikov, 2007).
- Research on 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, another analogous compound, has indicated its role in hypertension treatment as an I1 imidazoline receptor agonist (Aayisha et al., 2019).
Chemical Synthesis and Modification
- Studies have explored the regioselective synthesis of alkynylpyrimidines using halopyrimidines, demonstrating the versatile chemical modification possibilities of pyrimidine derivatives (Pal et al., 2006).
- The synthesis and crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, a compound structurally similar to 4-chloro-6-isopropyl-2-methylpyrimidine, was also investigated, contributing to the knowledge of pyrimidine crystallography (Guo et al., 2007).
properties
IUPAC Name |
4-chloro-2-methyl-6-propan-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-4-8(9)11-6(3)10-7/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTQEPZTDCYJTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649306 |
Source
|
Record name | 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-isopropyl-2-methylpyrimidine | |
CAS RN |
1030431-70-9 |
Source
|
Record name | 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methyl-6-(propan-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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